Moxifloxacine méthylester

Vue d'ensemble

Description

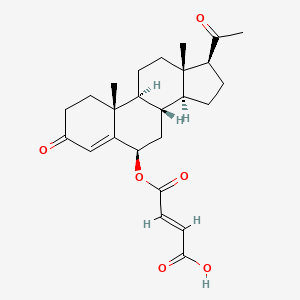

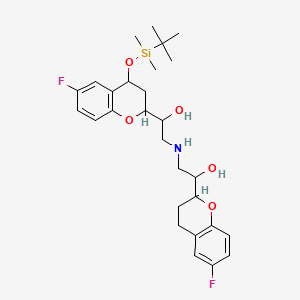

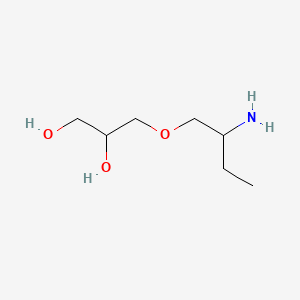

Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula C22H26FN3O4 and a molecular weight of 415.46 . Moxifloxacin Methyl Ester is primarily studied for its potential pharmacological properties and its role as an impurity in the synthesis of Moxifloxacin .

Applications De Recherche Scientifique

Activité antibactérienne

Moxifloxacine méthylester : des dérivés ont été synthétisés pour lutter contre la résistance bactérienne. Ces dérivés présentent une activité antibactérienne significative contre une variété de bactéries Gram-positives et Gram-négatives. Par exemple, certains dérivés ont montré une activité accrue contre S. typhi, P. mirabilis, P. aeruginosa, S. flexneri et B. subtilis par rapport à la moxifloxacine .

Efficacité antifongique

En plus de leurs propriétés antibactériennes, certains dérivés d'esters de moxifloxacine ont démontré une activité antifongique améliorée. Ils ont été testés contre des champignons tels que F. solani et T. rubrum, montrant une meilleure activité antifongique que le composé parent .

Inhibition enzymatique

Les dérivés d'esters de moxifloxacine synthétisés ont également été évalués pour leur activité enzymatique contre des enzymes comme l'uréase et l'anhydrase carbonique. Un dérivé particulier, appelé C2, a été identifié comme un puissant inhibiteur de l'enzyme uréase, ce qui est important pour certaines applications thérapeutiques .

Administration oculaire de médicaments

Un nouveau système de gel topique in situ contenant de la moxifloxacine a été conçu pour améliorer la pénétration oculaire et les performances thérapeutiques. Ce système vise à améliorer la biodisponibilité de la moxifloxacine pour le traitement des infections oculaires. Les données de pharmacocinétique in vivo indiquent une amélioration significative de la biodisponibilité de la moxifloxacine à partir de ce système de gel par rapport aux gouttes oculaires conventionnelles .

Évaluation pharmacologique

L'évaluation pharmacologique des dérivés d'esters de moxifloxacine comprend la caractérisation de leurs structures par des techniques spectroscopiques telles que la RMN 1H, la spectroscopie infrarouge à transformée de Fourier (FT-IR) et la spectrométrie de masse. Cette évaluation est cruciale pour comprendre les propriétés et les applications potentielles de ces dérivés .

Surmonter la résistance aux médicaments

La modification de la moxifloxacine pour créer ses dérivés d'esters est une approche stratégique pour surmonter la résistance aux médicaments. En modifiant le groupe acide carboxylique en position 3, ces dérivés peuvent potentiellement contourner les mécanismes de résistance et maintenir ou améliorer l'activité antimicrobienne .

Mécanisme D'action

Target of Action

Moxifloxacin Methyl Ester, a derivative of Moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The bactericidal action of Moxifloxacin Methyl Ester results from the inhibition of these enzymes . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication .

Biochemical Pathways

The inhibition of topoisomerase II and IV affects the DNA replication and transcription pathways in bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death

Pharmacokinetics

Moxifloxacin, the parent compound of Moxifloxacin Methyl Ester, is rapidly absorbed in humans with a high bioavailability of approximately 90% . It has a plasma half-life between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Moxifloxacin Methyl Ester leads to the cessation of bacterial growth and eventually bacterial death . This makes it an effective antibiotic against both Gram-positive and Gram-negative bacteria .

Analyse Biochimique

Biochemical Properties

Moxifloxacin Methyl Ester interacts with various enzymes and proteins. It targets the GyrA subunit of DNA gyrase as an initial lethal event . This interaction is crucial in its role as an antibiotic, as it inhibits the growth of susceptible bacteria by inhibiting bacterial DNA topoisomerases .

Cellular Effects

Moxifloxacin Methyl Ester has significant effects on various types of cells and cellular processes. It has enhanced activity in vitro against Gram-positive pathogens and maintains activity against Gram-negative organisms . It influences cell function by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV .

Molecular Mechanism

The mechanism of action of Moxifloxacin Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes control DNA topology and are vital for chromosome function and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moxifloxacin Methyl Ester change over time. It has been observed to cause transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .

Dosage Effects in Animal Models

In animal models, the effects of Moxifloxacin Methyl Ester vary with different dosages. In rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the CSF . It was equivalent in efficacy to ceftriaxone or vancomycin .

Metabolic Pathways

Moxifloxacin Methyl Ester is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2). Phase II metabolism occurs in humans but no P450 metabolism .

Transport and Distribution

Moxifloxacin Methyl Ester is transported and distributed within cells and tissues. It is rapidly absorbed, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Methyl Ester typically involves the esterification of Moxifloxacin. This process can be achieved by reacting Moxifloxacin with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of Moxifloxacin Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

**Types of Reactions

Propriétés

IUPAC Name |

methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHHABNOWGLMO-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733210 | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-35-0 | |

| Record name | Moxifloxacin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIFLOXACIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

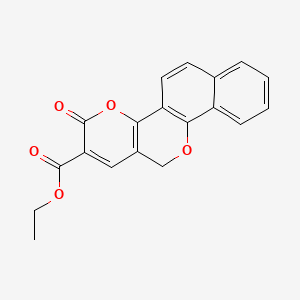

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

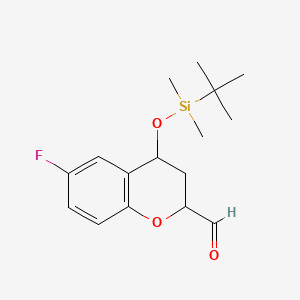

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)

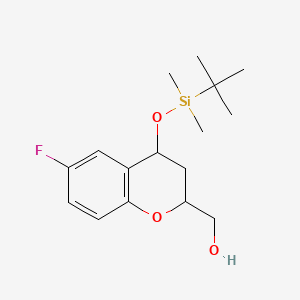

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)